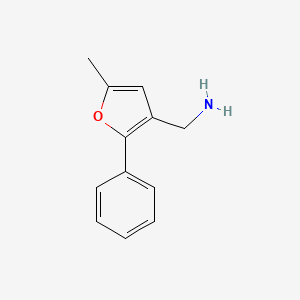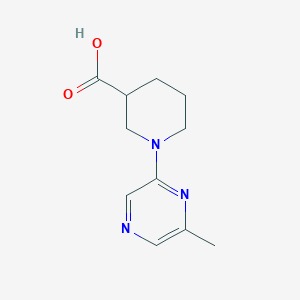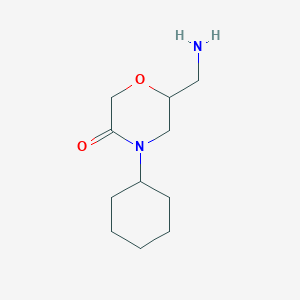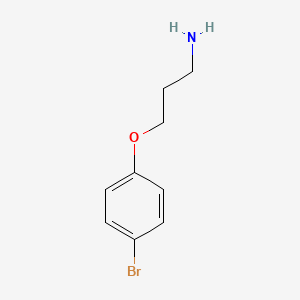
2-Chloro-5-(7-chloroheptanoyl)pyridine
Descripción general
Descripción
2-Chloro-5-(7-chloroheptanoyl)pyridine is a heterocyclic organic compound with the molecular formula C12H15Cl2NO. Its IUPAC name is 7-chloro-1-(6-chloropyridin-3-yl)heptan-1-one . It has a molecular weight of 260.16 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(7-chloroheptanoyl)pyridine consists of a pyridine ring substituted with a chloroheptanoyl group at the 5-position and a chlorine atom at the 2-position . The canonical SMILES representation is C1=CC(=NC=C1C(=O)CCCCCCCl)Cl .Physical And Chemical Properties Analysis
2-Chloro-5-(7-chloroheptanoyl)pyridine has a boiling point of 397.2ºC at 760 mmHg and a flash point of 194ºC . Its density is 1.182g/cm³ . The compound has 2 H-Bond acceptors and 0 H-Bond donors .Aplicaciones Científicas De Investigación
Photocatalytic Degradation
One study discusses the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including derivatives similar to 2-Chloro-5-(7-chloroheptanoyl)pyridine. These compounds, used in pesticides, medicinal drugs, and industrial solvents, pose hazards to ecosystems and human health. The research highlights the effectiveness of photocatalytic methods in degrading these contaminants under various conditions, emphasizing the importance of pH and the presence of inorganic ions in the degradation process (Stapleton et al., 2010).
Coordination Chemistry
Another area of application is in the synthesis and coordination chemistry of pyridine derivatives. Derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to the target compound, have been used as ligands in coordination chemistry. These compounds have shown promising applications in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Photoinduced Intramolecular Hydrogen Bonding
Research on pyrrolylmethylidene derivatives, which share structural motifs with 2-Chloro-5-(7-chloroheptanoyl)pyridine, explores the molecular structure and photoinduced intramolecular hydrogen bonding. These studies provide insights into the behavior of these compounds under UV irradiation, offering potential applications in photophysics and photochemistry (Sigalov et al., 2015).
Synthesis Methodologies
The synthesis and crystal structure determination of related pyridine compounds have been explored, providing a foundation for further chemical manipulation and application of these molecules in various fields, including materials science and pharmaceuticals (Moustafa & Girgis, 2007).
Catalysis
Studies on efficient catalysis involving pyridine derivatives highlight their role in transfer hydrogenation of ketones and oxidation of alcohols. These findings suggest potential applications in synthetic chemistry and industrial processes (Prakash et al., 2012).
Structural Analysis
Molecular structure studies of novel compounds reveal their potential as bronchodilatory agents, showcasing the diverse therapeutic applications of pyridine derivatives beyond their traditional uses (Girgis et al., 2016).
Mecanismo De Acción
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and efficacy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-(7-chloroheptanoyl)pyridine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase . .
Propiedades
IUPAC Name |
7-chloro-1-(6-chloropyridin-3-yl)heptan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-8-4-2-1-3-5-11(16)10-6-7-12(14)15-9-10/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMGOCDSIOVUCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCCCCCCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641814 | |
| Record name | 7-Chloro-1-(6-chloropyridin-3-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
914203-41-1 | |
| Record name | 7-Chloro-1-(6-chloro-3-pyridinyl)-1-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914203-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1-(6-chloropyridin-3-yl)heptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1614070.png)







